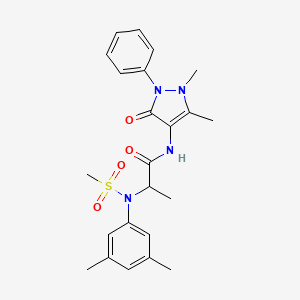
4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide
Overview
Description
4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide, also known as MTCD, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCD is a synthetic compound that belongs to the family of thiazole derivatives. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide is not fully understood. However, it has been proposed that 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. Additionally, 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has been extensively studied, and its biological activities are well-established. However, there are also some limitations to the use of 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its mode of action. Additionally, the toxicity of 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has not been fully evaluated, which makes it difficult to determine its safety for use in vivo.
Future Directions
There are several future directions for the study of 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its toxicity and safety for use in vivo. Furthermore, the development of new synthetic methods for the production of 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide with improved yield and purity is also an area of future research.
Scientific Research Applications
4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has also shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 4-methyl-N,N'-di-1,3-thiazol-2-yl-4-cyclohexene-1,2-dicarboxamide has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-methyl-1-N,2-N-bis(1,3-thiazol-2-yl)cyclohex-4-ene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-9-2-3-10(12(20)18-14-16-4-6-22-14)11(8-9)13(21)19-15-17-5-7-23-15/h2,4-7,10-11H,3,8H2,1H3,(H,16,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHQFQXFWWOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N,N'-di(1,3-thiazol-2-yl)cyclohex-4-ene-1,2-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B4174815.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4174819.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4174836.png)
![2,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4174845.png)
![7-methyl-1-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174847.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174855.png)

![4-methyl-6-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4174867.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4174870.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4174880.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4174893.png)
![N-bicyclo[2.2.1]hept-2-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4174898.png)
![5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4174902.png)